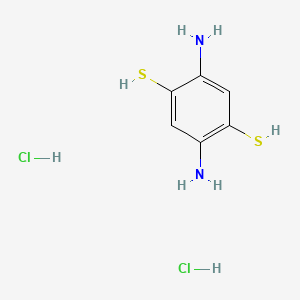

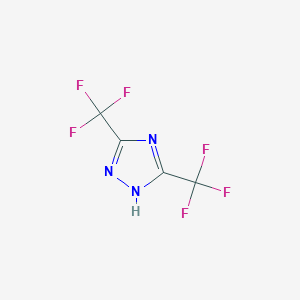

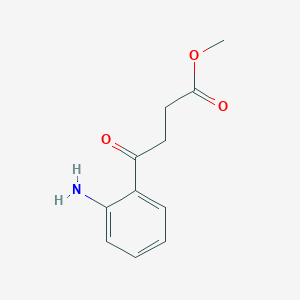

![molecular formula C11H10ClNO B1368440 1-[5-(3-Chlorophenyl)-2-furyl]methanamine CAS No. 1017414-86-6](/img/structure/B1368440.png)

1-[5-(3-Chlorophenyl)-2-furyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” involves the use of a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . The reaction conditions involve a temperature of 35℃ for 5 hours .

Molecular Structure Analysis

The molecular structure of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” is represented by the formula C11H10ClNO . The InChI Key for this compound is QXAFMOCOHJXREB-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” include a molecular weight of 207.66 . The compound is in liquid form at room temperature .

Aplicaciones Científicas De Investigación

Hypolipidemic Activities

Research has indicated that certain compounds closely related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine demonstrate significant hypolipidemic activities. For example, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with a similar structure, was found to effectively reduce serum cholesterol and triglyceride levels in rats, indicating potential for development as a hypolipidemic agent. This compound also inhibited platelet aggregation, suggesting additional cardiovascular benefits (Moriya et al., 1988).

Anti-leishmanial Activity

A derivative of the 1-[5-(3-Chlorophenyl)-2-furyl]methanamine framework, namely 2-furyl(phenyl)methanol, was isolated from the Atractylis gummifera roots and showed notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This finding highlights the potential of such compounds in treating infectious diseases (Deiva et al., 2019).

Synthesis Techniques and Applications

Various synthesis techniques for related compounds have been explored, indicating diverse potential applications. For instance, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles were synthesized using microwave irradiation, suggesting a route for efficient production of similar compounds (Zheng, 2004). Additionally, asymmetric syntheses of arylglycine derivatives, which are structurally related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine, have been reported for potential use in medicinal chemistry (Yamamoto et al., 2011).

Antibacterial Potential and Cytotoxicity

Some derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have been synthesized and evaluated for their antibacterial potential, showing decent inhibitory effects against various bacterial strains. These compounds were also assessed for cytotoxicity, revealing their potential as therapeutic agents with mild cytotoxic effects (Abbasi et al., 2018).

Alzheimer's Disease Research

In Alzheimer's disease research, certain multifunctional amides derived from structures similar to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have shown moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease, highlighting the broad scope of applications for derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine in neurological disorders (Hassan et al., 2018).

Propiedades

IUPAC Name |

[5-(3-chlorophenyl)furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGVZOIWZNIIAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640659 |

Source

|

| Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(3-Chlorophenyl)-2-furyl]methanamine | |

CAS RN |

1017414-86-6 |

Source

|

| Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

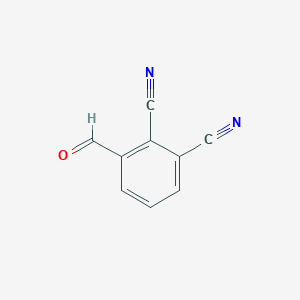

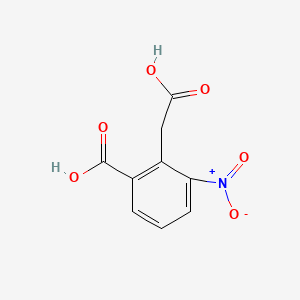

![Methyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1368360.png)

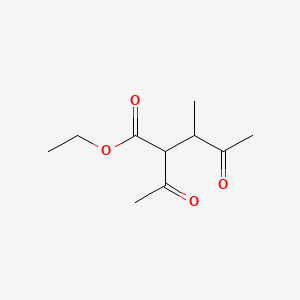

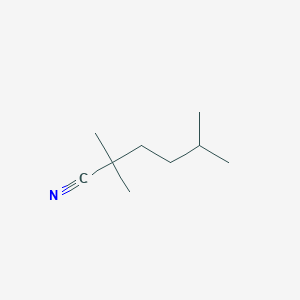

![[4-(Cyclohexoxy)-phenyl]-methanol](/img/structure/B1368379.png)

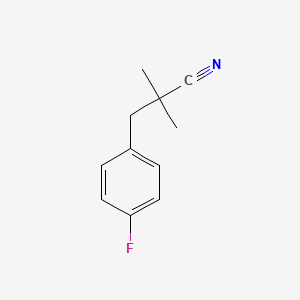

![4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1368386.png)